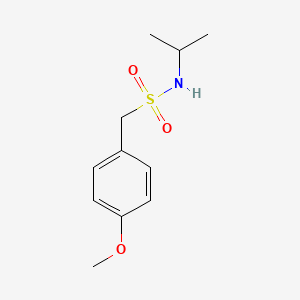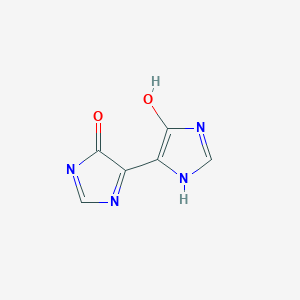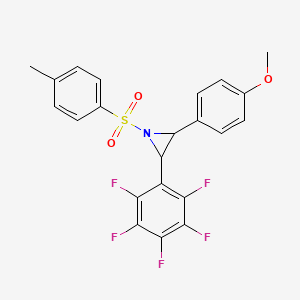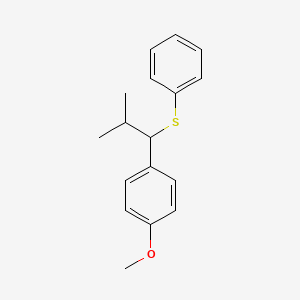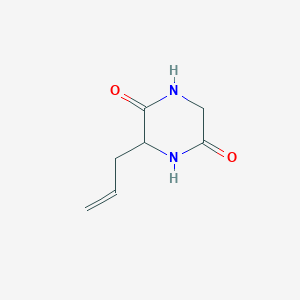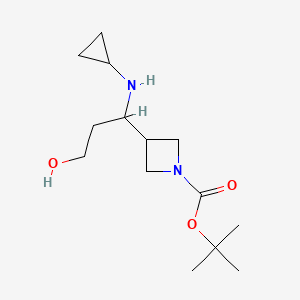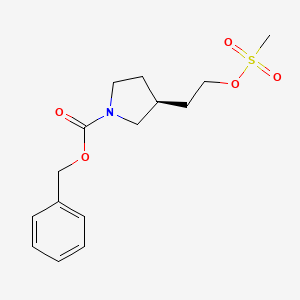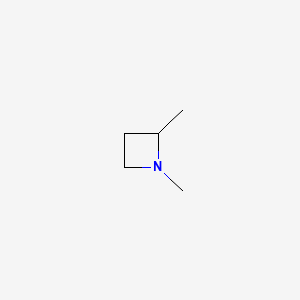
1,2-Dimethylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylazetidine is a four-membered heterocyclic compound with the molecular formula C₄H₉N. It is a derivative of azetidine, where two methyl groups are substituted at the 1 and 2 positions of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylazetidine can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of azetidine synthesis, such as cyclocondensation reactions and the use of microwave irradiation, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted azetidines .
Scientific Research Applications
1,2-Dimethylazetidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its unique reactivity and ring strain.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethylazetidine involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The nitrogen atom in the ring can act as a nucleophile, participating in substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of 1,2-Dimethylazetidine, with no methyl substitutions.
1,3-Dimethylazetidine: Another derivative with methyl groups at the 1 and 3 positions.
2,4-Dimethylazetidine: A derivative with methyl groups at the 2 and 4 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other azetidine derivatives.
Properties
CAS No. |
51764-32-0 |
|---|---|
Molecular Formula |
C5H11N |
Molecular Weight |
85.15 g/mol |
IUPAC Name |
1,2-dimethylazetidine |
InChI |
InChI=1S/C5H11N/c1-5-3-4-6(5)2/h5H,3-4H2,1-2H3 |
InChI Key |
MKPZDBNKUJHYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


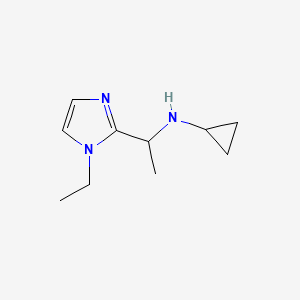
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
